Glycerol phenylbutyrate-D5
Description
Theoretical Foundations of Deuteration in Chemical Biology
The utility of deuterium (B1214612) (²H or D) in chemical biology is rooted in the physical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. nih.gov Although deuterium and hydrogen are chemically identical, the addition of a neutron in the deuterium nucleus doubles its mass compared to protium (B1232500) (¹H). nih.govwikipedia.org This significant mass difference is the primary source of the "isotope effect."
The greater mass of deuterium results in a lower vibrational frequency for the C-D bond compared to the C-H bond. libretexts.orgprinceton.edu Consequently, the C-D bond has a lower zero-point energy, making it stronger and requiring more energy to break. nih.govlibretexts.org This difference in bond dissociation energy is the cornerstone of the deuterium kinetic isotope effect (KIE), where a chemical reaction involving the cleavage of a C-D bond proceeds more slowly than the equivalent reaction with a C-H bond. nih.govnih.govnih.gov The magnitude of this effect is most pronounced when the bond to the isotope is broken in the rate-determining step of a reaction, known as a primary KIE. nih.gov
Table 1: Comparison of Kinetic Isotope Effects (KIE) for Different Isotopes
| Isotope Pair | Typical KIE (k_light / k_heavy) | Relative Mass Change |
| ¹H / ²H (Deuterium) | 6 - 10 | 100% |
| ¹²C / ¹³C | ~1.04 | 8% |
| ¹⁴N / ¹⁵N | Varies | 7% |
| ¹⁶O / ¹⁸O | Varies | 12.5% |
This table illustrates the significant magnitude of the deuterium KIE compared to other common stable isotopes, which is a direct result of the large relative mass change between hydrogen and deuterium. wikipedia.orglibretexts.org
Significance of Isotope-Labeled Compounds in Mechanistic Studies
Isotope-labeled compounds, particularly deuterated ones, are powerful tools for investigating reaction pathways and mechanisms. thalesnano.com By observing the change in reaction rate upon isotopic substitution (the KIE), researchers can identify rate-limiting steps and infer the structure of transition states. wikipedia.orglibretexts.orgnih.gov For instance, a significant primary KIE suggests that the C-H bond is being broken in the slowest step of the reaction. nih.gov Smaller, secondary KIEs can also provide valuable information about changes in hybridization or hyperconjugation at atoms adjacent to the site of isotopic substitution. wikipedia.orgprinceton.edu
Beyond mechanistic elucidation, deuterated compounds have critical applications in analytical chemistry. thalesnano.com They are widely used as internal standards in mass spectrometry (MS) for several key reasons:
They are chemically identical to their non-labeled counterparts, meaning they exhibit the same behavior during sample extraction and chromatographic separation. youtube.com
Their increased mass allows them to be easily distinguished from the unlabeled analyte by the mass spectrometer. thalesnano.comsigmaaldrich.com
This co-elution and distinct mass-to-charge ratio enable highly accurate and precise quantification of the target compound in complex biological matrices like plasma or urine. thalesnano.comsigmaaldrich.com
Stable isotope labeling is also integral to absorption, distribution, metabolism, and excretion (ADME) studies in drug development, allowing for the precise tracking of a molecule and its metabolites within a biological system. youtube.comacs.org
Overview of Glycerol (B35011) Phenylbutyrate (Non-Deuterated) as a Precursor in Metabolic Research
Glycerol phenylbutyrate is a triglyceride pro-drug, meaning it is administered in an inactive form and must be metabolized in the body to become active. patsnap.comdrugbank.com It consists of three molecules of 4-phenylbutyric acid (PBA) attached to a glycerol backbone. patsnap.comfda.gov Its mechanism of action is central to its role as a nitrogen-scavenging agent used in the management of urea (B33335) cycle disorders (UCDs). patsnap.comdrugbank.comeuropa.eu
The metabolic pathway of glycerol phenylbutyrate is as follows:
Hydrolysis: Upon oral administration, pancreatic lipases in the gastrointestinal tract hydrolyze glycerol phenylbutyrate, releasing PBA from the glycerol backbone. patsnap.comdrugbank.comeuropa.eu
Beta-Oxidation: PBA undergoes β-oxidation, primarily in the liver and kidneys, to its active metabolite, phenylacetic acid (PAA). drugbank.comeuropa.euresearchgate.net
Conjugation: PAA conjugates with the amino acid glutamine, which contains two nitrogen atoms, to form phenylacetylglutamine (B1677654) (PAGN). patsnap.comdrugbank.comeuropa.eu
Excretion: PAGN is a water-soluble waste product that is efficiently excreted in the urine. patsnap.comdrugbank.com
This process provides an alternative pathway for the body to eliminate excess nitrogen, which is crucial for individuals with UCDs who cannot effectively convert ammonia (B1221849) to urea. nih.govmdpi.com By facilitating the excretion of nitrogen in the form of PAGN, glycerol phenylbutyrate helps to lower the levels of toxic ammonia in the blood. patsnap.comeuropa.eu
Table 2: Single-Dose Pharmacokinetic Parameters of Glycerol Phenylbutyrate Metabolites in Healthy Adults
| Metabolite | Tmax (Time to Peak Plasma Concentration) | Cmax (Peak Plasma Concentration) |
| Phenylbutyrate (PBA) | 2 hours | 37.0 µg/mL |
| Phenylacetate (B1230308) (PAA) | 4 hours | 14.9 µg/mL |
| Phenylacetylglutamine (PAGN) | 4 hours | 30.2 µg/mL |
Data based on a single oral dose of 2.9 mL/m² of Glycerol phenylbutyrate in fasting adult subjects. drugbank.comeuropa.eu
Rationale for Deuterium Labeling in Glycerol Phenylbutyrate-D5 for Research Applications
The synthesis of this compound, a version of the compound where five hydrogen atoms on the phenyl ring are replaced with deuterium, is driven by the need for a robust analytical tool for research. The primary rationale for this specific deuteration is its use as an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). thalesnano.comsigmaaldrich.com
In pharmacokinetic studies, researchers need to accurately measure the concentration of glycerol phenylbutyrate and its metabolites (PBA, PAA, and PAGN) in biological samples over time. acs.org this compound serves this purpose perfectly. nih.gov When a known amount of the D5-labeled compound is added to a biological sample, it behaves identically to the unlabeled drug during sample preparation, extraction, and chromatography. youtube.com However, because of its higher mass (+5 Daltons), the mass spectrometer can detect it as a separate entity from the non-deuterated drug. sigmaaldrich.comnih.gov This allows for precise correction of any sample loss during processing, leading to highly accurate quantification of the drug and its metabolites. thalesnano.com
The placement of the deuterium atoms on the phenyl ring (indicated by the "-D5") is a strategic choice. This part of the molecule is not the primary site of metabolic transformation (the beta-oxidation occurs on the butyrate (B1204436) side chain). drugbank.comeuropa.eu Placing the labels on the stable phenyl ring ensures that they are not lost during metabolism and minimizes the potential for a kinetic isotope effect to alter the rate or pathway of metabolism, which could otherwise complicate the interpretation of pharmacokinetic data. symeres.comnih.gov Therefore, this compound acts as a reliable tracer, enabling researchers to meticulously study the absorption, distribution, metabolism, and excretion of its non-deuterated counterpart. acs.org
Structure
2D Structure
Properties
Molecular Formula |
C33H38O6 |
|---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
[1,1,2,3,3-pentadeuterio-2,3-bis(4-phenylbutanoyloxy)propyl] 4-phenylbutanoate |
InChI |
InChI=1S/C33H38O6/c34-31(22-10-19-27-13-4-1-5-14-27)37-25-30(39-33(36)24-12-21-29-17-8-3-9-18-29)26-38-32(35)23-11-20-28-15-6-2-7-16-28/h1-9,13-18,30H,10-12,19-26H2/i25D2,26D2,30D |
InChI Key |
ZSDBFLMJVAGKOU-FJKCYMHHSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCC1=CC=CC=C1)OC(=O)CCCC2=CC=CC=C2)OC(=O)CCCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)OCC(COC(=O)CCCC2=CC=CC=C2)OC(=O)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Glycerol Phenylbutyrate D5
Established Synthetic Pathways for Non-Deuterated Glycerol (B35011) Phenylbutyrate
The synthesis of the parent compound, non-deuterated glycerol phenylbutyrate, provides the foundational chemistry for producing its isotopically labeled counterpart. The primary challenge is the efficient formation of ester bonds between glycerol and three molecules of 4-phenylbutyric acid. Two principal strategies have been effectively employed: acyl chloride-mediated esterification and carbodiimide (B86325) coupling.
Acyl Chloride-Mediated Esterification Routes
A robust and widely reported method for synthesizing glycerol phenylbutyrate involves a two-step process beginning with the activation of 4-phenylbutyric acid. rsc.orgmedchemexpress.com The carboxylic acid is first converted to a more reactive acyl chloride, 4-phenylbutyryl chloride. This activation is commonly achieved using thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF). rsc.orgmedchemexpress.comresearchgate.net
Once the 4-phenylbutyryl chloride is prepared, it is reacted with glycerol in an esterification step. researchgate.netnih.gov This reaction is typically performed in a chlorinated solvent, such as dichloromethane, and requires a base to neutralize the hydrochloric acid byproduct. researchgate.net Organic bases like pyridine (B92270) or 1-methylimidazole (B24206) are frequently used. rsc.orgresearchgate.net The reaction temperature is often controlled, sometimes cooled to between -10°C and 5°C, to manage the reactivity and improve selectivity. researchgate.netnih.gov Following the reaction, the crude glycerol phenylbutyrate is isolated and purified, commonly through aqueous washes and silica (B1680970) gel column chromatography to achieve high purity (>99% by HPLC). rsc.orgresearchgate.net
| Parameter | Details |
| Activating Agent | Thionyl chloride (SOCl₂) |
| Intermediate | 4-phenylbutyryl chloride |
| Reactants | 4-phenylbutyryl chloride, Glycerol |
| Solvent | Dichloromethane, other C₁-C₅ chlorinated hydrocarbons |
| Base | 1-methylimidazole, Pyridine |
| Temperature | -10°C to 20°C (esterification step) |
| Purification | Aqueous wash, Silica gel column chromatography |
Carbodiimide Coupling Strategies for Ester Formation
Carbodiimide coupling represents an alternative pathway for forming the ester linkages between 4-phenylbutyric acid and glycerol. chemicalbook.com This method avoids the need to first generate a reactive acyl chloride. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), are used to activate the carboxylic acid in situ. googleapis.com
The activated carboxylic acid then reacts with the hydroxyl groups of glycerol to form the ester bonds. To enhance the efficiency of the reaction and minimize potential side reactions, including racemization if chiral centers are present, coupling additives are often included. googleapis.com A common additive is 1-hydroxybenzotriazole (B26582) (HOBt). For reactions involving alcohol coupling, a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) may also be used. googleapis.com The byproduct of carbodiimide reactions is a urea (B33335) derivative (e.g., dicyclohexylurea from DCC), which can often be removed by filtration if it is insoluble in the reaction solvent. googleapis.com
Strategies for Site-Specific Deuterium (B1214612) Incorporation into the Phenylbutyrate Moiety
The synthesis of Glycerol Phenylbutyrate-D5 requires the introduction of five deuterium atoms into the phenylbutyrate portion of the molecule. The most direct strategy is to perform the established esterification reactions described in section 2.1 using a deuterated starting material, specifically 4-phenylbutyric acid-d5.
The synthesis of 4-phenylbutyric acid-d5 itself can be approached in several ways. A common method for preparing non-deuterated 4-phenylbutyric acid is through a Friedel-Crafts reaction between benzene (B151609) and butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride. chemicalbook.comgoogle.com To produce the d5 analogue, this reaction would be performed using benzene-d6 (B120219) as the starting aromatic compound. Subsequent workup and purification would yield 4-phenylbutyric acid with five deuterium atoms on the phenyl ring. Alternatively, other methods for aromatic deuteration could be employed on 4-phenylbutyric acid itself, such as metal-free hydrogen isotope exchange (HIE) using photoexcitation in a deuterated solvent. nih.gov Commercially available 4-phenylbutyric acid-d5 (CAS 64138-52-9) can then be used in either the acyl chloride or carbodiimide coupling pathways to produce the final this compound product.
Isotopic Purity Assessment and Stereochemical Considerations in Deuterated Synthesis
After synthesizing this compound, it is critical to verify its isotopic purity and confirm its chemical structure. This is accomplished using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org
Isotopic Purity Assessment: HRMS, particularly with electrospray ionization (ESI-HRMS), is a powerful tool for determining the level of deuterium incorporation. nih.govresearchgate.net By analyzing the mass spectrum, the relative abundance of the different isotopologs (molecules differing only in their isotopic composition) can be measured. researchgate.net This allows for the calculation of the isotopic enrichment and confirms that the desired number of deuterium atoms has been incorporated. rsc.org
Stereochemical Considerations: Glycerol is a prochiral molecule. Its esterification can lead to a mixture of stereoisomers. It is important to consider that the reaction conditions, particularly in carbodiimide coupling, could potentially lead to racemization if any chiral reagents were used. googleapis.com Analytical techniques capable of distinguishing stereoisomers, such as chiral chromatography, would be necessary to fully characterize the stereochemical purity of the final product.
Optimization of Reaction Conditions for this compound Yield and Purity
Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters. The principles of optimization are applicable to both the acyl chloride and carbodiimide routes. Key variables include temperature, reactant molar ratio, catalyst concentration, and reaction time. researchgate.netfrontiersin.org
For the acyl chloride route, a patent for the non-deuterated compound notes that using C₁-C₅ chlorinated hydrocarbons as solvents leads to faster reactions compared to ester solvents like ethyl acetate. researchgate.net The molar ratio of 4-phenylbutyryl chloride to glycerol is also a critical factor, with an excess of the acyl chloride typically used to drive the reaction towards the desired tri-ester. researchgate.netnih.gov
Systematic approaches, such as factorial design, can be employed to efficiently explore the effects of multiple variables simultaneously. researchgate.net For instance, the interplay between temperature and catalyst loading can be studied to find conditions that maximize conversion while minimizing the formation of impurities. The goal is to identify a set of conditions that provides a high yield of the desired product with a purity level suitable for its intended application, often requiring >99% purity by HPLC. researchgate.net
| Parameter | Effect on Yield and Purity |
| Temperature | Higher temperatures can increase reaction rate but may also promote side reactions, affecting purity. frontiersin.org |
| Reactant Molar Ratio | Using an excess of the acylating agent (e.g., 4-phenylbutyryl chloride-d5) can drive the reaction to completion, increasing the yield of the tri-substituted product. frontiersin.org |
| Catalyst/Base Concentration | Sufficient catalyst/base is needed for the reaction to proceed efficiently. However, excessive amounts can complicate purification. |
| Reaction Time | Time must be sufficient for the reaction to reach completion, but unnecessarily long times can lead to product degradation. |
| Solvent | The choice of solvent can significantly impact reaction rates and solubility of reactants and products. researchgate.net |
Advanced Analytical Characterization of Glycerol Phenylbutyrate D5 and Its Deuterated Metabolites
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) is the definitive technology for the analysis of stable isotope-labeled compounds due to its ability to differentiate molecules based on their mass-to-charge ratio (m/z). When coupled with chromatographic separation, MS provides unparalleled sensitivity and selectivity for quantifying Glycerol (B35011) phenylbutyrate-D5 and its metabolites, such as deuterated phenylacetate (B1230308) (PAA-D5) and phenylacetylglutamine (B1677654) (PAGN-D5), in complex biological matrices.
The development of a robust LC-MS/MS method is fundamental for the accurate quantification of Glycerol phenylbutyrate-D5 and its metabolites in biological fluids like plasma and urine. nih.govnih.gov Method development focuses on optimizing chromatographic separation and mass spectrometric detection to achieve high sensitivity, specificity, and throughput.
A typical LC-MS/MS method involves a reverse-phase chromatographic separation followed by detection using a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode. nih.gov Deuterated analogs of the target analytes are used as internal standards to ensure accurate quantification. nih.gov
Key parameters optimized during method development include:
Chromatographic Column: A core-shell particle column, such as an Ascentis Express F5, is often used to achieve efficient separation. nih.govnih.gov
Mobile Phase: A common mobile phase composition is a gradient or isocratic mixture of an aqueous buffer (e.g., 1 mM ammonium acetate) and an organic solvent like acetonitrile. nih.govnih.gov
Flow Rate: Flow rates are optimized for the specific column dimensions, typically around 0.5 mL/min, to ensure good separation efficiency and a total analysis time of under 10 minutes. nih.govnih.govnih.gov
Ionization Source: Electrospray ionization (ESI) in negative ion mode is effective for these acidic analytes. nih.gov Key source parameters like nebulizing gas flow, drying gas flow and temperature, and spray voltage are carefully tuned to maximize ion generation. nih.gov
The method is validated according to regulatory guidelines (e.g., ICH Q2(R1)) to demonstrate its suitability for its intended purpose. nih.govnih.govresearchgate.net Validation includes establishing linearity, accuracy, precision, and stability. nih.gov Linearity for LC-MS/MS methods can be established over a concentration range such as 2.79–111.68 μg/mL. nih.govnih.govresearchgate.net
Table 1: Example LC-MS/MS Method Parameters for Analysis in Biological Fluids
| Parameter | Optimized Condition |
| LC System | Tandem Mass Spectrometer with ESI Source |
| Column | Ascentis Express F5 (100 x 4.6 mm, 2.7 µm) nih.govnih.gov |
| Mobile Phase | 1 mM Ammonium Acetate Buffer:Acetonitrile (25:75, v/v) nih.govnih.gov |
| Flow Rate | 0.5 mL/min nih.govnih.gov |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Negative nih.gov |
| Analysis Mode | Selected Reaction Monitoring (SRM) nih.gov |
| Linearity Range | 2.79–111.68 µg/mL nih.govnih.govresearchgate.net |
| Recovery in Plasma | >98% nih.govnih.govresearchgate.net |
Gas chromatography-mass spectrometry (GC-MS) offers an alternative and powerful technique for the analysis of volatile or semi-volatile metabolites like phenylacetate (PAA). For the analysis of deuterated PAA (PAA-D5), GC-MS provides excellent chromatographic resolution and highly specific mass spectral data.
Prior to GC-MS analysis, a derivatization step is typically required to increase the volatility and thermal stability of PAA-D5. This often involves methylation or silylation. The resulting derivative is then introduced into the GC system. The mass spectrometer, often operating in electron ionization (EI) mode, generates reproducible fragmentation patterns that are characteristic of the molecule. thermofisher.com
The mass spectrum of derivatized PAA-D5 will show a distinct molecular ion peak and fragment ions shifted to a higher m/z value compared to the non-deuterated standard, confirming the presence of the deuterium (B1214612) label. researchgate.netuu.nl For instance, the molecular ion peak for a deuterated compound will be observed at a higher m/z compared to its non-deuterated counterpart. researchgate.net This mass shift is a key advantage of using GC-MS for analyzing stable isotope-labeled metabolites.
Table 2: Hypothetical GC-MS Ions for Phenylacetic Acid vs. Phenylacetic Acid-D5 (after derivatization)
| Compound | Derivatization | Expected Molecular Ion (M+) | Key Fragment Ion (e.g., Tropylium) |
| Phenylacetic Acid | Methyl Ester | m/z 150 | m/z 91 |
| Phenylacetic Acid-D5 | Methyl Ester | m/z 155 | m/z 96 |
High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, is indispensable for the structural elucidation and confident identification of unknown metabolites. thermofisher.comnih.gov In the context of this compound, HRMS is crucial for identifying novel or unexpected deuterated metabolites formed through various biotransformation pathways.
The primary advantage of HRMS is its ability to provide a highly accurate mass measurement of an ion, often with sub-ppm mass accuracy. nih.gov This precision allows for the determination of the elemental composition of a metabolite, significantly narrowing down the number of possible chemical formulas. thermofisher.comnih.gov For instance, HRMS can distinguish between isobaric ions that have the same nominal mass but different elemental compositions. thermofisher.com
When analyzing the metabolome of a subject administered this compound, HRMS can:
Accurately determine the molecular formula of potential deuterated metabolites.
Confirm the number of deuterium atoms incorporated into each metabolite.
Provide fragmentation data (MS/MS) to aid in structural elucidation.
This capability is particularly valuable for characterizing the complete metabolic profile and identifying any unique metabolic pathways associated with the deuterated compound. nih.gov
Application of this compound as an Internal Standard in Bioanalytical Assays
In the realm of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, the use of a stable isotope-labeled internal standard is a critical component for achieving accurate and precise measurements. This compound, a deuterated analog of glycerol phenylbutyrate, serves as an ideal internal standard for the quantification of glycerol phenylbutyrate and its metabolites in various biological matrices. Its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assays is pivotal for correcting for variability in sample preparation and instrument response.
The fundamental principle behind using a deuterated internal standard lies in its chemical and physical similarity to the analyte of interest. This compound is structurally identical to glycerol phenylbutyrate, with the exception that five hydrogen atoms have been replaced with deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chromatographic behavior ensures that they experience comparable effects during extraction, ionization, and analysis. This co-elution is essential for compensating for matrix effects and variations in instrument performance.
Bioanalytical methods employing this compound as an internal standard are validated to ensure their reliability, and typically demonstrate excellent linearity, precision, and accuracy. The use of deuterated standards is a well-established practice in the quantitative analysis of drugs and their metabolites. For instance, deuterated analogs of phenylbutyric acid and phenylacetic acid have been successfully used as internal standards in LC-MS/MS methods for the simultaneous determination of these compounds in plasma and urine.
The development of robust bioanalytical assays is crucial for the therapeutic monitoring of glycerol phenylbutyrate. A UPLC-MS/MS method has been developed for the quantification of phenylbutyrate (PB), phenylacetate (PA), and phenylacetylglutamine (PAG) in plasma and urine, achieving separation of all three analytes in a short run time. While this specific study does not name this compound, the principles of using a deuterated internal standard are directly applicable to enhance the precision and accuracy of such methods.
The validation of these methods typically includes the assessment of several key parameters, as illustrated in the following tables.
Table 1: Representative Linearity and Range for Analytes in a Bioanalytical Assay Using a Deuterated Internal Standard
| Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Glycerol Phenylbutyrate | Human Plasma | 1.0 - 1000 | > 0.99 |
| Phenylbutyric Acid | Human Plasma | 0.5 - 500 | > 0.99 |
| Phenylacetic Acid | Human Plasma | 0.5 - 500 | > 0.99 |
| Phenylacetylglutamine | Human Plasma | 1.0 - 1000 | > 0.99 |
Table 2: Representative Precision and Accuracy Data from a Validated Bioanalytical Method
| Analyte | Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| Glycerol Phenylbutyrate | Low | 3.0 | < 5 | < 5 | ± 5 |
| Medium | 150 | < 5 | < 5 | ± 5 | |
| High | 800 | < 5 | < 5 | ± 5 | |
| Phenylbutyric Acid | Low | 1.5 | < 6 | < 6 | ± 6 |
| Medium | 75 | < 6 | < 6 | ± 6 | |
| High | 400 | < 6 | < 6 | ± 6 |
The data presented in these tables are representative of the performance of a well-validated bioanalytical method and underscore the importance of using a suitable internal standard like this compound to achieve the required levels of precision and accuracy for clinical and research applications. The use of such an internal standard ensures that the variability introduced during sample processing and analysis is effectively normalized, leading to reliable quantification of the target analytes.
Preclinical Metabolic Disposition and Pathway Elucidation of Glycerol Phenylbutyrate D5
Enzymatic Hydrolysis of Glycerol (B35011) Phenylbutyrate-D5 by Lipases in Preclinical Models
Glycerol phenylbutyrate is a triglyceride-like molecule, and its initial metabolic step involves hydrolysis by lipases. semanticscholar.orgaocs.org In preclinical models, it has been demonstrated that pancreatic triglyceride lipases present in the small intestine are responsible for cleaving the ester bonds of the glycerol backbone. semanticscholar.orgaocs.org This enzymatic action releases the deuterated phenylbutyrate-D5 molecules from the glycerol carrier. Studies in pediatric patients as young as under two months have shown that they possess sufficient lipase (B570770) activity to effectively convert glycerol phenylbutyrate to phenylbutyric acid, indicating that this hydrolytic process is robust even in very young preclinical subjects. nih.gov
The efficiency of this hydrolysis is a critical determinant of the bioavailability of the active moiety. The rate of this enzymatic reaction can influence the subsequent absorption and systemic exposure to deuterated phenylbutyrate.
Table 1: Key Enzymes in the Preclinical Metabolism of Glycerol Phenylbutyrate-D5
| Metabolic Step | Enzyme(s) | Location | Resulting Metabolite |
|---|---|---|---|
| Hydrolysis | Pancreatic Triglyceride Lipases | Small Intestine | Phenylbutyrate-D5 |
| Beta-Oxidation | Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, 3-Ketoacyl-CoA Thiolase | Mitochondria | Phenylacetate-D5 |
Beta-Oxidation of Deuterated Phenylbutyrate to Deuterated Phenylacetate (B1230308)
Following its release and absorption, deuterated phenylbutyrate (PBA-D5) undergoes beta-oxidation, a metabolic process that mirrors the catabolism of fatty acids. atsjournals.org This conversion of PBA-D5 to deuterated phenylacetate (PAA-D5) is a crucial step, as phenylacetate is the active nitrogen-scavenging moiety. atsjournals.org The beta-oxidation of phenylbutyrate is known to be a highly efficient process in humans. atsjournals.org This multi-step enzymatic process occurs within the mitochondria and involves a series of dehydrogenation, hydration, and thiolytic cleavage reactions, ultimately shortening the butyrate (B1204436) side chain by two carbons to yield phenylacetate. aocs.org
Conjugation of Deuterated Phenylacetate with Glutamine to Form Phenylacetylglutamine (B1677654) (PAGN)-D5
The final step in the primary metabolic pathway of this compound is the conjugation of the active metabolite, deuterated phenylacetate (PAA-D5), with the amino acid glutamine. nih.gov This reaction, which primarily occurs in the liver and kidneys, forms deuterated phenylacetylglutamine (PAGN-D5). nih.gov PAGN-D5 is a water-soluble compound that is readily excreted in the urine. nih.gov This conjugation reaction serves as an alternative pathway for the body to eliminate excess nitrogen, which is particularly beneficial in conditions where the urea (B33335) cycle is impaired. nih.gov The formation of PAGN effectively "scavenges" nitrogen by incorporating glutamine, which contains two nitrogen atoms, into a readily excretable form.
Deuterium (B1214612) Kinetic Isotope Effects on Metabolic Rates and Enzymatic Stability
The substitution of hydrogen atoms with deuterium in this compound is strategically designed to leverage the deuterium kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. nih.govresearchgate.net This increased bond strength can lead to a slower rate of metabolism for deuterated compounds compared to their non-deuterated counterparts. nih.govresearchgate.net
In the context of this compound, the KIE is expected to influence the rate of beta-oxidation of deuterated phenylbutyrate to deuterated phenylacetate. By slowing this metabolic conversion, deuteration can potentially lead to a more sustained plasma concentration of the parent compound and its active metabolite, which may translate to an improved pharmacokinetic profile. nih.gov While the precise quantification of the KIE for this compound in preclinical models is not extensively documented, the principle has been demonstrated with other deuterated drugs, where it has led to increased metabolic stability and enhanced in vivo properties. researchgate.net
Identification and Characterization of Novel Secondary Deuterated Metabolites in Preclinical Systems
While the primary metabolic pathway of phenylbutyrate is well-established, research has identified the existence of secondary metabolites in both humans and rats. researchgate.netnih.gov These include glucuronides and side products of beta-oxidation. researchgate.netnih.gov In preclinical studies involving this compound, it is anticipated that deuterated versions of these secondary metabolites would be formed.
The identification and characterization of these novel secondary deuterated metabolites are important for a comprehensive understanding of the drug's disposition. Techniques such as mass spectrometry would be instrumental in detecting and structurally elucidating these metabolites in preclinical biological matrices like urine and plasma. The formation of these metabolites could be influenced by the deuterium kinetic isotope effect, potentially altering the ratio of primary to secondary metabolites compared to the non-deuterated compound.
Comparative Metabolic Profiling of Deuterated Versus Non-Deuterated Analogs in In Vitro and In Vivo Preclinical Models
A direct comparative metabolic profiling of this compound against its non-deuterated analog in preclinical models is crucial for elucidating the precise impact of deuteration. Such studies, conducted in both in vitro systems (e.g., liver microsomes, hepatocytes) and in vivo animal models, would provide valuable data on several key parameters. aquigenbio.com
Table 2: Expected Differences in Metabolic Profiles of Deuterated vs. Non-Deuterated Analogs
| Parameter | Expected Outcome for this compound | Rationale |
|---|---|---|
| Rate of Metabolism | Slower | Deuterium Kinetic Isotope Effect |
| Plasma Half-life | Longer | Reduced metabolic clearance |
| Systemic Exposure (AUC) | Higher | Slower elimination |
| Metabolite Ratios | Potentially Altered | KIE may shift metabolic pathways |
Molecular and Cellular Mechanisms of Action in Preclinical Research
Investigation of Deuterated Phenylbutyrate's Impact on Cellular Stress Responses (e.g., Endoplasmic Reticulum Stress Mitigation)
Glycerol (B35011) phenylbutyrate-D5, a deuterated form of glycerol phenylbutyrate, is investigated for its potential to mitigate cellular stress, particularly endoplasmic reticulum (ER) stress. The non-deuterated counterpart, 4-phenylbutyrate (B1260699) (4-PBA), is a known chemical chaperone that helps to alleviate ER stress. frontiersin.orgfrontiersin.org ER stress arises from the accumulation of unfolded or misfolded proteins in the ER lumen, triggering the unfolded protein response (UPR). frontiersin.orgfrontiersin.orgnih.gov
Preclinical studies using 4-PBA have demonstrated its capacity to reduce ER stress in various models. For instance, 4-PBA has been shown to protect against hyperoxia-induced acute lung injury by reducing ER stress, oxidative stress, and inflammation. frontiersin.org It achieves this by acting as a chemical chaperone, interacting with the hydrophobic regions of unfolded proteins to prevent aggregation and promote proper folding. frontiersin.orgnih.gov This action helps to restore protein homeostasis and reduce the activation of UPR signaling pathways that can lead to apoptosis. frontiersin.orgplos.org
In the context of neurological conditions, 4-PBA has been found to suppress ER stress induced by the overexpression of specific proteins, thereby preventing neuronal cell death. nih.gov It has also been shown to rescue deficits in the proteolysis of amyloid precursor protein (APP), a process implicated in Alzheimer's disease, by alleviating ER stress. plos.org Furthermore, in models of heatstroke, 4-PBA has been demonstrated to attenuate intestinal damage by inhibiting ER stress-mediated apoptosis. nih.gov
The deuteration of glycerol phenylbutyrate to form Glycerol phenylbutyrate-D5 may potentially enhance its metabolic stability, leading to a more sustained effect on mitigating ER stress. The underlying principle is that the replacement of hydrogen with deuterium (B1214612) can strengthen chemical bonds, making the molecule less susceptible to enzymatic degradation. This could translate to a longer duration of action as a chemical chaperone, offering a more persistent reduction in cellular stress.
| Model | Key Findings | Reference |
|---|---|---|
| Hyperoxia-Induced Acute Lung Injury | Reduced ER stress, MDA, protein carbonyl, and inflammatory response. | frontiersin.org |
| Neuronal Cell Death Model | Restored normal expression of Pael-R protein and suppressed ER stress. | nih.gov |
| Alzheimer's Disease Model | Blocked repressive effects of tunicamycin (B1663573) and thapsigargin (B1683126) on APP proteolysis and UPR activation. | plos.org |
| Heatstroke in Mice | Attenuated intestinal damage by reducing ER stress and apoptosis. | nih.gov |
Role of Deuterated Phenylbutyrate and its Metabolites in Modulating Protein Trafficking and Folding in Cellular Models
The mechanism of action of deuterated phenylbutyrate in modulating protein trafficking and folding is intrinsically linked to its function as a chemical chaperone, similar to its non-deuterated form, 4-PBA. frontiersin.orgnih.gov Proper protein folding and subsequent trafficking through the secretory pathway are crucial for cellular function. uvm.edu When proteins misfold, they can accumulate in the ER, leading to ER stress and cellular dysfunction. frontiersin.orgnih.gov
4-PBA has been shown to facilitate the proper folding of proteins, thereby preventing their aggregation and degradation. frontiersin.org This allows for the correct trafficking of these proteins from the ER to their final destinations, such as the plasma membrane. nih.gov A notable example is its effect on the cystic fibrosis transmembrane conductance regulator (CFTR) protein, where 4-PBA promotes the normal trafficking of a mutant form from the ER to the plasma membrane, restoring its function. nih.gov
In cellular models, the modulation of ER stress by 4-PBA has been observed to be a key factor in its ability to influence protein trafficking. frontiersin.org By alleviating ER stress, 4-PBA helps to maintain the homeostasis of the protein folding machinery, ensuring that newly synthesized proteins are correctly processed and transported. frontiersin.org Deuteration of phenylbutyrate could potentially prolong these effects by increasing the metabolic stability of the compound, leading to a more sustained chaperone activity and improved modulation of protein trafficking and folding.
Mechanistic Insights into Alternative Nitrogen Excretion Pathways Mediated by Deuterated Phenylacetate (B1230308) Conjugates
Glycerol phenylbutyrate is a prodrug that is metabolized to phenylbutyrate, which is then converted to phenylacetate. orpdl.orgmedscape.com Phenylacetate provides an alternative pathway for the excretion of nitrogen from the body. orpdl.orgmedscape.com This is particularly important in conditions like urea (B33335) cycle disorders (UCDs), where the primary pathway for nitrogen disposal is impaired. orpdl.orgnih.gov
The mechanism involves the conjugation of phenylacetate with glutamine, an amino acid that contains two nitrogen atoms, to form phenylacetylglutamine (B1677654). orpdl.orgmedscape.com This reaction, which occurs in the liver and kidneys, effectively captures excess nitrogen. researchgate.net Phenylacetylglutamine is then excreted in the urine, providing a means to eliminate waste nitrogen that bypasses the urea cycle. medscape.comnih.govresearchgate.net
Each mole of phenylacetate removes two moles of nitrogen, which is the same amount of nitrogen excreted per mole of urea. researchgate.net This alternative pathway helps to lower blood ammonia (B1221849) levels, which can be toxic, especially to the brain. nih.gov The use of deuterated phenylbutyrate may offer an advantage by potentially altering the pharmacokinetics of phenylacetate, leading to more stable plasma concentrations and a more consistent and efficient removal of nitrogen.
| Pathway | Key Molecule | Nitrogen Source | Excreted Product | Moles of Nitrogen Excreted per Mole of Excreted Product |
|---|---|---|---|---|
| Urea Cycle | Urea | Ammonia, Aspartate | Urea | 2 |
| Alternative Pathway (Phenylacetate) | Phenylacetate | Glutamine | Phenylacetylglutamine | 2 |
| Alternative Pathway (Benzoate) | Benzoate | Glycine | Hippurate | 1 |
Studies on Enzyme-Substrate Interactions and Binding Affinity with Deuterium-Labeled Substrates
The use of deuterium-labeled substrates is a valuable tool in metabolic research to trace the fate of molecules and to understand enzyme-substrate interactions. nih.govcam.ac.ukcam.ac.uk The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the heavier isotope. nih.govnih.gov This effect can provide insights into the rate-limiting steps of enzymatic reactions.
While specific studies on the enzyme-substrate interactions of this compound are not detailed in the provided search results, the principles of using deuterium-labeled substrates are well-established. nih.govnih.gov The presence of deuterium can affect the binding affinity of a substrate to an enzyme and the subsequent catalytic process. nih.gov For example, the C-D bond is stronger than the C-H bond, which can make reactions involving the cleavage of this bond slower.
In the context of this compound, the deuterium labeling could influence the enzymes involved in its metabolism, such as those responsible for the conversion of phenylbutyrate to phenylacetate. orpdl.org Studying these interactions could reveal important information about the pharmacokinetics and pharmacodynamics of the deuterated drug. Deuterium metabolic imaging (DMI) is an emerging technique that utilizes deuterated substrates to non-invasively investigate tissue metabolism. cam.ac.ukcam.ac.uk
Advanced Research Applications and Future Trajectories for Glycerol Phenylbutyrate D5
Utilization in Metabolic Flux Analysis and Biochemical Pathway Mapping
Stable isotope tracers are powerful tools for delineating complex biochemical pathways in vivo. insidescientific.com Glycerol (B35011) phenylbutyrate-D5 is ideally suited for metabolic flux analysis, a technique used to quantify the rate of turnover of metabolites in a biological system. When introduced into a preclinical model, the deuterium-labeled phenylbutyrate moiety can be tracked as it undergoes metabolic transformation.
The parent compound, glycerol phenylbutyrate, is a prodrug that is hydrolyzed by pancreatic lipases to release phenylbutyric acid (PBA). nih.govnih.gov PBA is then converted to its active metabolite, phenylacetic acid (PAA), which conjugates with glutamine to form phenylacetylglutamine (B1677654) (PAGN) for urinary excretion. nih.govmdpi.com This process provides an alternative pathway for nitrogen waste disposal. nih.gov
By using Glycerol phenylbutyrate-D5, researchers can:
Trace the Fate of Phenylbutyrate: Precisely track the conversion of PBA to PAA and subsequently to PAGN.
Quantify Pathway Kinetics: The deuterium (B1214612) label allows for differentiation from endogenous, non-deuterated molecules, enabling accurate measurement of the rates of absorption, metabolism, and excretion using mass spectrometry. thalesnano.com
Investigate Metabolic Branching: Determine if the phenylbutyrate moiety enters other, less characterized metabolic pathways.
This application is critical for building a comprehensive understanding of the compound's disposition and its effect on nitrogen metabolism, providing foundational data for more complex pharmacological models.
Development of Deuterated Probes for Receptor Binding and Target Engagement Studies
Deuterated compounds are increasingly used to probe the interactions between a ligand (drug) and its biological target, such as a receptor or enzyme. biu.ac.il Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) leverage the isotopic substitution to reveal information about protein conformation and binding sites. acs.orgresearchgate.net
While glycerol phenylbutyrate's primary action is metabolic, its metabolites may have secondary targets. Using this compound as a probe allows researchers to:
Stabilize the Drug-Target Complex: The stronger carbon-deuterium (C-D) bond can, in some cases, slow down metabolic degradation at the binding site, allowing for more stable measurements.
Map Binding Pockets: In HDX-MS studies, the binding of a ligand protects specific regions of the protein from exchanging its hydrogen atoms with deuterium from the solvent. acs.org Analyzing the pattern of deuterium uptake can precisely map the interaction interface. researchgate.net
Assess Target Engagement: Quantifying the degree of protection from deuterium exchange can provide a measure of how effectively the compound is engaging its target in a complex biological sample.
These studies provide high-resolution insights into the molecular mechanisms of drug action, which is essential for rational drug design and optimization.
Preclinical Assessment of Deuterium's Influence on Pharmacokinetic Parameters (e.g., Clearance, Half-Life) in Animal Models
One of the most well-documented applications of deuteration is the modification of a drug's pharmacokinetic (PK) profile due to the kinetic isotope effect (KIE). nih.gov The C-D bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. aquigenbio.com Consequently, if the cleavage of a C-H bond is a rate-limiting step in a drug's metabolism, replacing that hydrogen with deuterium can significantly slow down the metabolic process. nih.gov
Preclinical studies in animal models are essential to quantify these effects. mdpi.com For a compound like this compound, deuteration at metabolically vulnerable positions on the phenylbutyrate ring could lead to:
Reduced Systemic Clearance: Slower metabolism by enzymes, such as cytochrome P450s, can decrease the rate at which the drug is cleared from the body. nih.govnih.gov
Increased Half-Life (t½): A lower clearance rate typically results in a longer plasma half-life, meaning the compound remains in circulation for an extended period. nih.gov
| Parameter | Non-Deuterated Compound | Deuterated Analog | Potential Outcome for this compound |
| Metabolic Rate | Standard | Slower due to KIE nih.gov | Reduced rate of PAA formation |
| Plasma Half-Life (t½) | Baseline | Increased nih.gov | Longer duration of action |
| Systemic Exposure (AUC) | Baseline | Increased nih.gov | Greater overall exposure from a given dose |
| Clearance (CL) | Baseline | Decreased researchgate.net | Slower elimination from the body |
This table presents a generalized comparison based on established principles of the kinetic isotope effect. Specific outcomes for this compound would require direct experimental measurement.
These modifications can be advantageous, potentially allowing for less frequent dosing or a lower required dose to achieve the same therapeutic effect in subsequent clinical development. nih.gov
Comparative Research on the Preclinical Biological Activities of Deuterated and Non-Deuterated Compounds
A crucial step in preclinical research is to confirm that deuteration improves the pharmacokinetic profile without negatively impacting the compound's intended biological activity or introducing unforeseen effects. nih.gov Comparative studies directly evaluate the deuterated and non-deuterated versions side-by-side in relevant in vitro and in vivo models.
For this compound, such research would involve comparing its ability to facilitate nitrogen excretion with that of the non-deuterated glycerol phenylbutyrate. Key comparisons would include:
Efficacy in Animal Models of Hyperammonemia: Assessing the reduction in plasma ammonia (B1221849) levels.
Metabolite Profiling: Comparing the relative concentrations of PBA, PAA, and PAGN generated by each compound.
Metabolic Shunting: Deuteration can sometimes alter metabolic pathways, redirecting the molecule away from the formation of toxic metabolites and towards inactive or beneficial ones, a phenomenon known as metabolic shunting. nih.gov Researchers would investigate whether deuteration alters the disposition of phenylbutyrate in this manner.
The goal is to demonstrate that the deuterated version retains or enhances the desired therapeutic activity while benefiting from an improved pharmacokinetic profile. nih.gov
Integration into Quantitative Systems Pharmacology Models for Preclinical Prediction
Quantitative Systems Pharmacology (QSP) uses computational models to simulate the interaction between a drug and a biological system. These models integrate data from multiple sources—in vitro assays, preclinical PK studies, and physiological parameters—to predict a drug's behavior and effect.
Data generated from studies with this compound are highly valuable for refining QSP models.
Parameterizing Metabolic Pathways: The precise kinetic data obtained from tracer studies (as in 6.1) and the impact of the KIE on clearance (as in 6.3) provide robust parameters for the model's metabolic components.
Simulating Human Pharmacokinetics: By incorporating data on how deuteration affects metabolism in preclinical models, QSP models can be used to better predict the potential pharmacokinetic advantages in humans, guiding future clinical trial design.
Exploring Dosing Regimens: The models can simulate various dosing scenarios to identify optimal regimens that maintain therapeutic concentrations while minimizing potential peaks and troughs.
This in silico approach allows researchers to explore a wide range of experimental conditions computationally, saving time and resources in the preclinical phase.
Potential for Deuterated Analogs in Biomarker Discovery Research
Deuterated compounds can serve as powerful tools in the discovery and validation of biomarkers. pharmaffiliates.com Their primary application in this area is as internal standards for mass spectrometry-based quantification. nih.govacs.org
In the context of this compound, its utility includes:
Internal Standard for Bioanalysis: When measuring the concentration of non-deuterated glycerol phenylbutyrate and its metabolites in plasma or urine, adding a known amount of this compound as an internal standard allows for highly accurate and precise quantification, as it behaves nearly identically during sample extraction and ionization but is distinguishable by its higher mass. pharmaffiliates.com
Probing Disease-Specific Metabolism: The metabolism of a drug can be altered by disease states. By administering this compound to animal models of specific metabolic disorders, researchers can study how the disease affects the drug's pathway. The resulting deuterated metabolite profile could reveal new biomarkers associated with the disease's progression or severity.
This application enhances the reliability of analytical methods and opens new avenues for understanding the interplay between drug metabolism and disease pathology. pharmaffiliates.com
Methodological Innovations in Deuterated Compound Synthesis and Characterization
The growing interest in deuterated compounds has spurred innovation in both their synthesis and analytical characterization. pharmaceutical-technology.com Efficiently and selectively introducing deuterium into a molecule is a key challenge.
Synthesis: Recent advances have moved beyond traditional methods, which often require harsh conditions or expensive reagents like deuterium gas. thalesnano.com Innovative techniques include:
Flow Chemistry: Continuous flow reactors offer precise control over reaction conditions, improving safety, yield, and scalability for deuteration reactions. nih.gov
Catalytic Hydrogen-Deuterium Exchange: Using catalysts (e.g., iridium-based) to facilitate the exchange of hydrogen atoms with deuterium from a source like heavy water (D₂O) provides a more efficient and environmentally friendly route. researchgate.net
Electrochemical Methods: Novel electrochemical systems can generate deuterons from heavy water at an electrode surface, allowing for deuteration under ambient temperature and pressure. bionauts.jp
Characterization: Confirming the location and extent of deuterium incorporation is critical. High-resolution analytical techniques are essential for this purpose.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can determine the isotopic purity of a deuterated compound by precisely measuring the mass difference imparted by the deuterium atoms. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the exact position of deuterium atoms within a molecule, as the deuterium signal is distinct from the hydrogen signal. researchgate.net
These methodological advancements are making the synthesis of complex deuterated molecules like this compound more efficient and accessible for research purposes. congruencemarketinsights.com
Q & A
Q. What advanced analytical techniques validate the deuterium labeling efficiency and metabolic stability of this compound?
- Methodological Answer : Employ hydrogen-deuterium exchange mass spectrometry (HDX-MS) to track deuterium retention in vivo. Combine with metabolic stability assays in liver microsomes to quantify deuteration loss over time. Use stable isotope tracing (e.g., ¹³C-glucose) to correlate metabolite flux with labeling efficiency .
Methodological Notes
- Data Reproducibility : Follow guidelines from for experimental design (e.g., pre-register protocols, use ≥3 replicates, and report statistical power calculations).
- Literature Integration : Use ’s strategies to cross-reference recent studies on deuterated therapeutics and ammonia-scavenging mechanisms.
- Contradiction Resolution : Apply frameworks from (e.g., PICOT) to structure hypothesis-driven investigations into conflicting results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
